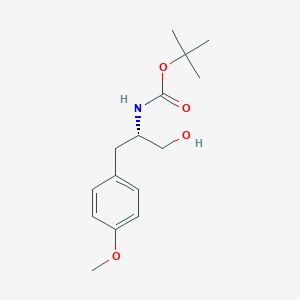
O-Methyl-N-boc-L-tyrosinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Methyl-N-boc-L-tyrosinol: is a chemical compound with the molecular formula C15H23NO4 and a molecular weight of 281.35 g/mol . It is a derivative of L-tyrosine, an amino acid, and is often used in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-Methyl-N-boc-L-tyrosinol typically involves the protection of the amino group of L-tyrosine with a tert-butoxycarbonyl (Boc) group, followed by methylation of the hydroxyl group on the aromatic ring. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: O-Methyl-N-boc-L-tyrosinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a primary alcohol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for deprotection.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of deprotected or differently protected amino acids.
Aplicaciones Científicas De Investigación
O-Methyl-N-boc-L-tyrosinol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of fine chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of O-Methyl-N-boc-L-tyrosinol involves its interaction with specific enzymes and receptors in biological systems. The Boc group provides protection to the amino group, allowing selective reactions to occur at other functional groups. The methylation of the hydroxyl group on the aromatic ring can influence the compound’s reactivity and interaction with molecular targets .
Comparación Con Compuestos Similares
N-Boc-L-tyrosine: Similar structure but lacks the methyl group on the hydroxyl group.
O-Methyl-L-tyrosine: Similar structure but lacks the Boc protecting group.
L-tyrosine: The parent amino acid without any modifications.
Uniqueness: O-Methyl-N-boc-L-tyrosinol is unique due to the presence of both the Boc protecting group and the methyl group on the hydroxyl group. This combination provides specific reactivity and stability, making it valuable in synthetic and pharmaceutical applications .
Propiedades
Fórmula molecular |
C15H23NO4 |
|---|---|
Peso molecular |
281.35 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-1-hydroxy-3-(4-methoxyphenyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-12(10-17)9-11-5-7-13(19-4)8-6-11/h5-8,12,17H,9-10H2,1-4H3,(H,16,18)/t12-/m0/s1 |
Clave InChI |
PDULSURPMKMHCI-LBPRGKRZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC)CO |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-2,6-dimethylimidazo[1,2-b]pyridazine](/img/structure/B13016320.png)
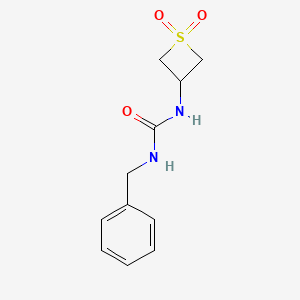
![4,6-Dimethylbenzo[d]isoxazol-3-amine](/img/structure/B13016334.png)

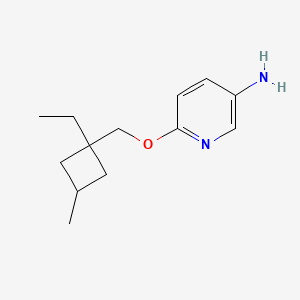
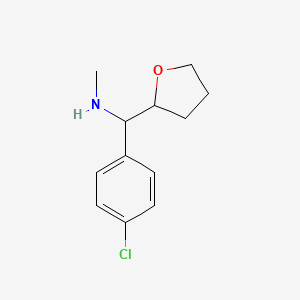
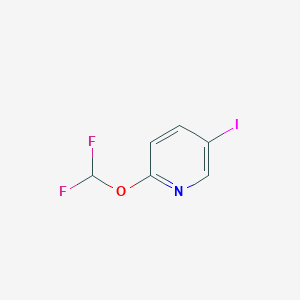
![4-Amino-3-methylthieno[3,2-c]pyridine-7-carboxylicacid](/img/structure/B13016377.png)

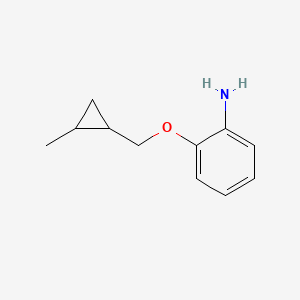
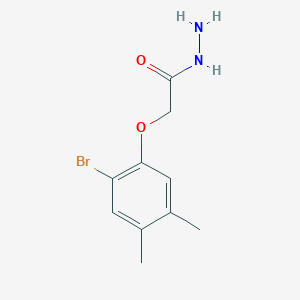
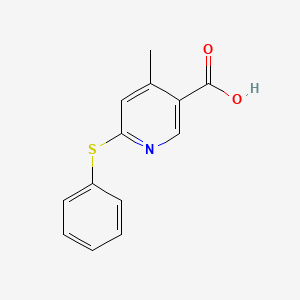

![Tert-butyl3-[cyano(fluoro)methyl]azetidine-1-carboxylate](/img/structure/B13016405.png)
